2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine
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Overview
Description
2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine is a chiral compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol. It is known for its unique structure, which includes a pyridine ring fused with an oxazoline ring, and a phenyl group attached to the oxazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phenylglyoxal in the presence of a suitable catalyst to form the oxazoline ring . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the desired purity and optical isomerism of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, oxazoles, and oxazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]-Pyridine
- 2-[(4S)-4,5-dihydro-4-ethyl-2-oxazolyl]-Pyridine
- 2-[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]-Pyridine
Uniqueness
2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine is unique due to the presence of the phenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
IUPAC Name |
(4S)-4-phenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-9,13H,10H2/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWZWSGZIWCUFZ-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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